N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
Its structure features a 1,2,4-triazole core substituted at position 3 with a sulfanyl-acetamide moiety and at positions 4 and 5 with methyl and thiophen-2-yl groups, respectively. The acetamide nitrogen is linked to a 4-chloro-3-(trifluoromethyl)phenyl group, introducing electron-withdrawing substituents (Cl and CF₃) that may enhance binding affinity to biological targets .
Properties
Molecular Formula |
C16H12ClF3N4OS2 |
|---|---|
Molecular Weight |
432.9 g/mol |
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(4-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C16H12ClF3N4OS2/c1-24-14(12-3-2-6-26-12)22-23-15(24)27-8-13(25)21-9-4-5-11(17)10(7-9)16(18,19)20/h2-7H,8H2,1H3,(H,21,25) |
InChI Key |
YSGBORYTTXOGID-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)C3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process may start with the preparation of the core phenyl ring substituted with chloro and trifluoromethyl groups. This can be achieved through electrophilic aromatic substitution reactions using appropriate reagents and catalysts.
Subsequently, the thiophene and triazole rings are introduced through cyclization reactions. The final step involves the formation of the acetamide linkage, which can be accomplished using acylation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogen atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Synthesis and Structural Characterization
The compound can be synthesized through a multi-step process involving the reaction of specific precursors. The structural characterization is typically confirmed using techniques such as:
- Nuclear Magnetic Resonance (NMR) : Provides information on the molecular structure.
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Used for analyzing the purity and molecular weight.
The synthesis often involves the introduction of the trifluoromethyl group and the triazole moiety, which are critical for its biological activity.
Anticancer Activity
Research has indicated that compounds containing triazole rings exhibit significant anticancer properties. For instance, derivatives similar to N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide have shown cytotoxic effects against various cancer cell lines, including:
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| HCT116 | <100 | Induction of apoptosis |
| HeLa | <100 | Cell cycle arrest |
| MCF7 | <100 | Mitochondrial dysfunction |
These findings suggest that the compound may induce apoptosis through mitochondrial pathways and could serve as a lead compound for further development in cancer therapy .
Anti-inflammatory Properties
In silico studies have highlighted the potential of this compound as a 5-lipoxygenase inhibitor, which is crucial in inflammatory responses. Molecular docking studies indicate that modifications to the triazole ring can enhance anti-inflammatory activity, making it a candidate for treating conditions like asthma and arthritis .
Antimicrobial Activity
Some derivatives of triazole compounds have demonstrated antimicrobial properties against various pathogens. The incorporation of sulfur-containing groups has been linked to enhanced activity against bacterial strains, suggesting potential applications in developing new antibiotics .
Case Studies and Research Findings
Numerous studies have reported on the synthesis and biological evaluation of triazole derivatives similar to this compound:
- Study on Anticancer Activity : A series of triazole derivatives were synthesized and evaluated for their cytotoxic effects on cancer cell lines. The most potent compounds exhibited IC50 values below 50 µM against HCT116 cells, indicating strong anticancer potential .
- Anti-inflammatory Research : Molecular docking studies suggested that modifications to the compound could improve its binding affinity to 5-lipoxygenase, thereby enhancing its anti-inflammatory effects. This positions it as a candidate for further optimization in drug development .
- Antimicrobial Studies : Research demonstrated that certain triazole derivatives showed significant activity against resistant bacterial strains, indicating their potential use in treating infections where conventional antibiotics fail .
Mechanism of Action
The mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of 1,2,4-triazol-3-yl-sulfanyl acetamides, with structural variations influencing bioactivity, solubility, and target specificity. Key analogs and their comparative features are summarized below:
Table 1: Structural and Functional Comparison of Selected Analogs
Key Structural and Functional Insights:
Triazole Core Modifications: Position 4: Methyl or ethyl groups (e.g., target compound vs. CAS 618414-35-0) influence steric bulk and metabolic stability. Ethyl groups may enhance hydrophobic interactions in protein binding . Position 5: Thiophen-2-yl (target compound) vs. pyridinyl (CAS 618414-35-0, OLC-12) or furanyl .
Acetamide Substituents :
- Electron-withdrawing groups (e.g., Cl, CF₃ on the phenyl ring) correlate with enhanced antimicrobial and anti-inflammatory activities in KA-series derivatives .
- Bulky substituents (e.g., 4-isopropylphenyl in OLC-12) may limit bioavailability but improve target specificity .
Biological Activity Trends :
- Pyridinyl-substituted triazoles (e.g., CAS 618414-35-0) are prevalent in kinase inhibitors and antimicrobial agents due to their hydrogen-bonding capacity .
- Thiophene-containing analogs (target compound) are less common in the literature but may exhibit unique pharmacokinetic profiles due to sulfur’s electronic effects .
Biological Activity
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 441.865 g/mol. Its structure incorporates a triazole ring and a thiophene moiety, which are known for their biological significance.
Antitumor Activity
Recent studies have evaluated the compound's cytotoxic effects against various cancer cell lines. For instance, a study reported that derivatives of triazoles exhibited moderate cytotoxic activity against colon carcinoma cells (HCT-116). The compound's structure suggests it may inhibit cell proliferation through apoptosis induction or cell cycle arrest mechanisms. The following table summarizes the cytotoxic effects observed:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | HCT-116 | 24.11 |
| Vinblastine (Control) | HCT-116 | 13.31 |
These results indicate that the compound has promising antitumor potential, warranting further investigation into its mechanisms of action and efficacy in vivo .
The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or pathways crucial for cancer cell survival. For example, phospholipase A2 (PLA2) inhibition has been linked to drug-induced phospholipidosis, suggesting that similar pathways might be targeted by this compound .
Study on Antimicrobial Activity
A case study evaluated the antimicrobial efficacy of triazole derivatives, including the compound , against various bacterial strains. The results indicated substantial antibacterial activity, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
This suggests that the compound could be developed as a candidate for treating bacterial infections .
In Vivo Studies
In vivo studies are necessary to assess the pharmacokinetics and therapeutic potential of the compound. Preliminary results from animal models indicate that it possesses favorable absorption and distribution characteristics, with a notable ability to penetrate tumor tissues effectively.
Q & A
Q. What are the recommended synthetic routes for this compound?
The synthesis typically involves nucleophilic substitution at the triazole sulfur atom, followed by coupling reactions. For example:
- React 4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol with chloroacetamide derivatives under basic conditions (e.g., K₂CO₃ in DMF).
- Purify intermediates via column chromatography using silica gel and a gradient of ethyl acetate/hexane .
- Confirm regioselectivity using NMR to verify substitution at the triazole sulfur .
Q. How should researchers characterize the compound’s purity and structural identity?
Employ a multi-technique approach:
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%).
- NMR : Assign peaks for the thiophene (δ 6.8–7.5 ppm), trifluoromethyl (δ 4.3–4.5 ppm), and triazole protons (δ 8.1–8.3 ppm) .
- X-ray crystallography : Solve the crystal structure using SHELXL (e.g., monoclinic P2₁/c space group) to confirm stereochemistry .
Q. What purification techniques are effective for isolating this compound?
- Column chromatography : Use silica gel with eluents like ethyl acetate/hexane (3:7 ratio) to separate by polarity .
- Recrystallization : Dissolve in hot ethanol and cool slowly to obtain high-purity crystals .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore bioactivity?
- Synthetic modifications : Replace the thiophene ring with furan or pyridine to evaluate electronic effects on receptor binding .
- Docking studies : Use AutoDock Vina to model interactions with targets like GPR-17, focusing on the acetamide and triazole moieties .
- In vitro assays : Test derivatives in cell-based models (e.g., glioblastoma invasion assays) to correlate structural changes with activity .
Q. How should researchers resolve contradictions between in vitro and in vivo bioactivity data?
- Orthogonal assays : Validate in vitro hits using ex vivo tissue models or zebrafish assays to account for metabolic differences .
- Pharmacokinetic profiling : Measure plasma stability (via LC-MS) and tissue distribution to identify bioavailability limitations .
Q. What computational methods are suitable for target identification?
- Molecular docking : Screen against homology models of ion channels (e.g., KCa3.1) to prioritize targets .
- Molecular dynamics (MD) simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., GROMACS) to assess binding stability over 100 ns .
Q. What challenges arise during crystallographic refinement of this compound?
- Disorder handling : Use SHELXL’s PART and SIMU commands to model disordered thiophene or trifluoromethyl groups .
- Twinned data : Apply the TwinRotMat option in SHELXL for datasets with pseudo-merohedral twinning .
Q. How can stability under varying experimental conditions be evaluated?
- Forced degradation studies : Expose the compound to heat (60°C), light (UV), and acidic/basic conditions, then monitor degradation via LC-MS .
- Long-term storage : Store lyophilized samples at -80°C and assess stability monthly using HPLC .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
